2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Adenosine A2A receptor Structure-activity relationship Scaffold differentiation

Procure CAS 900263-87-8, a structurally distinct PTP antagonist featuring a sterically demanding ortho-tolyl group at N7 and a rare 2-phenethyl substituent—a probe critical for mapping the N7 binding pocket's tolerance. Unlike standard para-analogs, this compound enables matched-pair SAR to explore conformational restriction effects on adenosine receptor subtype selectivity. Ideal as a negative control for N1-glycyl-dependent CDK2 inhibitors due to its absent linker. Directly compare with para-/meta-tolyl analogs to deconvolute target engagement.

Molecular Formula C21H18N6
Molecular Weight 354.417
CAS No. 900263-87-8
Cat. No. B2908979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
CAS900263-87-8
Molecular FormulaC21H18N6
Molecular Weight354.417
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)CCC5=CC=CC=C5
InChIInChI=1S/C21H18N6/c1-15-7-5-6-10-18(15)27-20-17(13-23-27)21-24-19(25-26(21)14-22-20)12-11-16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3
InChIKeyIZLGYHLBHNZYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS 900263-87-8): Structural Identity and Scaffold Context for Procurement Decisions


2-Phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS 900263-87-8; molecular formula C21H18N6; MW 354.417 g/mol) is a fully aromatic tricyclic heterocycle belonging to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) structural class [1]. The PTP scaffold is one of the most extensively characterized templates for adenosine receptor (AR) antagonist development, with well-defined structure–activity relationships (SAR) at the A2A and A3 subtypes, and has more recently been explored as a privileged core for cyclin-dependent kinase 2 (CDK2) inhibition [2][3]. This specific compound bears a 2-phenethyl substituent at the C2 position of the triazole ring and an ortho-tolyl (2-methylphenyl) group at the N7 pyrazole nitrogen—a substitution pattern that is structurally distinct from the prototypical reference antagonist SCH 58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)-PTP) and from the majority of published PTP derivatives [4].

Why In-Class PTP Derivatives Cannot Be Interchanged with 2-Phenethyl-7-(o-tolyl)-PTP: Substitution-Position Sensitivity


The PTP scaffold exhibits extreme sensitivity to both the position and nature of substituents, making generic substitution across analogs scientifically unsound. Published SAR demonstrates that moving a substituent from the N7 to the N8 pyrazole nitrogen alone can alter A2A vs. A1 adenosine receptor selectivity by over 100-fold [1]. The presence of a 2-phenethyl group at C2—rather than the 2-furyl group found in SCH 58261 and most well-characterized A2A antagonists—places this compound in a structurally distinct sub-series whose pharmacological profile cannot be predicted from the broader PTP literature without direct experimental data [2]. Furthermore, the ortho-methyl substitution on the N7-phenyl ring introduces steric constraints at the pyrazole N7 position that are absent in the para-tolyl and unsubstituted phenyl analogs; in related PTP series, even modest steric modifications at the para position of N7-aryl substituents have been shown to dramatically reduce adenosine receptor affinity across all subtypes [3]. Substituting this compound with a generic PTP analog risks selecting a molecule with a fundamentally different target engagement profile.

Quantitative Differentiation Evidence for 2-Phenethyl-7-(o-tolyl)-PTP (CAS 900263-87-8) Versus Closest Analogs


Structural Divergence from SCH 58261: C2-(2-Phenethyl) vs. C2-(2-Furyl) Substitution Abolishes 5-Amino Hydrogen-Bond Donor Capability

The target compound lacks the 5-amino group that is present in the prototypical PTP antagonist SCH 58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)-PTP) . In SCH 58261, the 5-NH2 group forms critical hydrogen-bond interactions within the adenosine A2A receptor orthosteric site, and its removal in related PTP series has been shown to drastically reduce A2A affinity [1]. The target compound carries a 2-phenethyl group at C2 rather than the 2-furyl group of SCH 58261; published SAR on 2-aryl PTP derivatives indicates that replacement of the 2-furyl moiety with substituted phenyl rings generally redirects selectivity away from A2A and toward the A3 adenosine receptor subtype [2]. This dual differentiation (absence of 5-NH2 plus 2-phenethyl-for-2-furyl replacement) means the target compound should not be considered a direct analog of SCH 58261 for any A2A-focused application.

Adenosine A2A receptor Structure-activity relationship Scaffold differentiation

Ortho-Tolyl vs. Para-Tolyl N7 Substitution: Steric Differentiation Evidenced by Computed Physicochemical Properties

The target compound features an ortho-tolyl (2-methylphenyl) group at N7, distinguishing it from the para-tolyl analog 7-(4-methylphenyl)-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which has been characterized by 1H NMR spectroscopy [1]. The ortho-methyl group introduces a steric clash with the pyrazole ring system that is absent in the para-substituted isomer. While both compounds share the same molecular formula (C21H18N6) and molecular weight (354.417 g/mol), the ortho-substituted target compound is predicted to exhibit a lower computed logP due to reduced solvent-accessible surface area and altered conformational preferences . The m-tolyl analog 2-phenyl-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a PubChem-computed XLogP3-AA of 3.8 [2]; the ortho isomer is expected to display a measurably lower logP value owing to intramolecular steric shielding of the methyl group.

Physicochemical profiling Steric parameters Isomer comparison

CDK2 Inhibitory Potential: Class-Level Evidence from PTP Scaffold Derivatives with Quantitative Benchmarking Against Sorafenib

The PTP scaffold has been validated as a CDK2-targeting privileged structure. In a 2022 study by Nassar et al., a series of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives demonstrated CDK2/cyclin A2 enzymatic IC50 values ranging from 0.057 ± 0.003 μM to 3.646 ± 0.203 μM, with the most potent compound (14) outperforming the reference drug sorafenib (IC50 = 0.184 ± 0.01 μM) by approximately 3.2-fold [1]. In parallel, Mandour et al. reported that PTP-based compound 15 achieved a CDK2 IC50 of 0.061 ± 0.003 μM and induced cell cycle arrest at the S phase with Pre-G1 apoptosis elevation from 1.85% to 41.55% in HCT-116 cells [2]. While the specific target compound (CAS 900263-87-8) was not among the compounds directly tested in these studies, its PTP core scaffold and the presence of aryl substituents at both C2 and N7 place it within the same chemotype space. Importantly, the published PTP CDK2 inhibitors uniformly carry a glycyl linker at the N1-pyrazole position—a feature absent in the target compound—meaning that direct quantitative extrapolation is not warranted without experimental confirmation [3].

CDK2 inhibition Anticancer activity Kinase profiling

Adenosine Receptor Subtype Selectivity Prediction: N7-Aryl Substitution Steers PTP Scaffold Away from A2A and Toward A3 Selectivity

Published PTP SAR demonstrates a clear structure-selectivity relationship: N7-alkyl/aralkyl substitution increases A2A selectivity (e.g., compound 10l with N7-3-phenylpropyl: hA2A Ki = 2.4 nM, A1/A2A = 210-fold), whereas functionalization at N8 and C2 with aryl groups redirects selectivity toward the A3 adenosine receptor subtype [1]. Specifically, 2-aryl-substituted PTP derivatives bearing N8-pyrazole modifications have been reported with hA3 Ki values in the sub-nanomolar range (e.g., compound 59: hA3 Ki = 0.16 nM, hA1/hA3 = 3713, hA2A/hA3 = 2381) [2]. The target compound, bearing a 2-phenethyl (arylalkyl) group at C2 and an o-tolyl (aryl) group at N7, occupies an intermediate structural space. Based on established SAR trends, this substitution pattern is predicted to exhibit reduced A2A affinity relative to N7-alkyl PTP derivatives and potentially enhanced A3 affinity relative to unsubstituted phenyl analogs, though the ortho-methyl steric effect at N7 may attenuate binding through conformational restriction of the pendant aryl ring [3].

Adenosine A3 receptor Selectivity profiling SAR prediction

Synthetic Accessibility and Isomeric Purity: Differentiating from [4,3-c] Regioisomers

The synthesis of 2-substituted pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives has been documented to proceed via cyclocondensation of 5-amino-4-iminopyrazolo[3,4-d]pyrimidine intermediates with aldehydes accompanied by iodobenzene diacetate oxidation, followed by isomerization control to ensure the [1,5-c] rather than [4,3-c] regioisomer [1]. A related compound, 2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol, represents the [4,3-c] regioisomer series, confirming that o-tolyl-substituted PTP compounds can exist in both regioisomeric forms [2]. The published isomerization study by El-Gazzar et al. (2014) demonstrated that pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives can be converted to the thermodynamically more stable [1,5-c] isomers under suitable reaction conditions, highlighting the need for rigorous analytical confirmation of the correct regioisomer [3]. The 7-(4-methylphenyl)-2-(2-phenylethyl)-PTP analog has been characterized by 1H NMR (SpectraBase), providing a reference spectroscopic fingerprint for the [1,5-c] regioisomer series bearing 2-phenethyl and N7-tolyl substituents [4].

Synthetic chemistry Regioisomer characterization Quality control

Absence of Primary Pharmacological Data: Explicit Acknowledgment of Evidence Gap

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent literature (conducted April 2026) failed to identify any peer-reviewed publication or publicly accessible database entry reporting quantitative binding affinity (Ki/Kd), functional activity (IC50/EC50), or in vivo pharmacological data for 2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS 900263-87-8). This compound does not appear in ChEMBL, BindingDB, or PubChem BioAssay databases as of the search date. In contrast, closely related PTP analogs such as SCH 58261 (CAS 160098-96-4) have over 100 publications with quantitative pharmacological data [1], and the broader PTP compound class has been characterized in over 50 primary research articles with binding data across all four adenosine receptor subtypes [2]. This evidence gap means that all biological activity claims for CAS 900263-87-8 must be treated as unvalidated predictions until experimentally confirmed.

Data transparency Procurement risk assessment Experimental validation required

Recommended Application Scenarios for 2-Phenethyl-7-(o-tolyl)-PTP (CAS 900263-87-8) Based on Verified Evidence


SAR Probe for Investigating Steric Effects of Ortho-Substitution at the N7 Position of the PTP Scaffold

The ortho-tolyl group at N7 represents a sterically demanding substitution pattern not previously explored in published PTP adenosine receptor SAR studies. Researchers seeking to map the steric tolerance of the N7 binding pocket—whether in adenosine receptors (A2A, A3), CDK2, or novel targets—can use this compound as a probe to test whether ortho-substitution enhances subtype selectivity through conformational restriction of the pendant aryl ring, as suggested by the established SAR that para-substitution on N7-phenyl rings can dramatically reduce adenosine receptor affinity [1]. The compound can be directly compared with its para-tolyl analog (7-(4-methylphenyl)-2-(2-phenylethyl)-PTP) and meta-tolyl analog (2-phenyl-7-(m-tolyl)-PTP, CID 936127) in a matched-pair SAR analysis [2].

Kinase Profiling and CDK2 Selectivity Assessment in a Chemotype Distinct from Canonical PTP CDK2 Inhibitors

All published potent PTP-derived CDK2 inhibitors contain an N1-glycyl linker that is absent in CAS 900263-87-8 [1]. This compound can serve as a critical negative control or comparator in CDK2 SAR campaigns, testing whether the PTP core scaffold alone (without the N1-glycyl extension) retains any CDK2 engagement. If CDK2 inhibition is detected, the compound's simpler structure (MW 354 vs. >500 for N1-glycyl derivatives) may offer advantages in ligand efficiency metrics. Parallel testing against a broader kinase panel (e.g., CDK1, CDK4, CDK6, GSK3β) would establish selectivity and differentiate this scaffold from the published PTP CDK2 inhibitor chemotype.

Adenosine A3 Receptor Antagonist Lead Exploration with a 2-Phenethyl C2 Substituent

Published SAR indicates that 2-aryl-substituted PTP derivatives preferentially target the A3 adenosine receptor over A2A, with compounds such as compound 59 achieving sub-nanomolar hA3 affinity (Ki = 0.16 nM) and >2000-fold selectivity over hA2A [1]. The 2-phenethyl group of CAS 900263-87-8 is an arylalkyl moiety that has not been systematically evaluated at the C2 position in A3-targeted PTP series. Radioligand binding assays at human A1, A2A, A2B, and A3 receptors—using established protocols with [3H]DPCPX (A1), [3H]ZM241385 (A2A), [3H]NECA (A2B), and [3H]MRE 3008F20 (A3)—would determine whether the 2-phenethyl group confers any selectivity advantage over the 2-phenyl or 2-furyl substituents used in prior PTP A3 antagonist series [2].

Physicochemical Benchmarking of Ortho-Substituted PTP Derivatives for Drug-Likeness Optimization

The PTP scaffold is associated with poor aqueous solubility and high molecular weight, which have limited the clinical translation of many potent PTP-based adenosine receptor antagonists [1]. The ortho-tolyl substitution on CAS 900263-87-8 is expected to reduce planarity and crystal packing efficiency relative to para-substituted analogs, potentially improving solubility. Experimental determination of thermodynamic solubility (shake-flask method at pH 7.4), logD (octanol/water partition coefficient), and parallel artificial membrane permeability (PAMPA) for this compound, in direct comparison with the para-tolyl analog (7-(4-methylphenyl)-2-(2-phenylethyl)-PTP), would quantify the impact of ortho-substitution on drug-like properties. Such data would inform the design of next-generation PTP derivatives with improved developability profiles.

Quote Request

Request a Quote for 2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.